molecular formula C13H20N2O2S B1395164 5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine CAS No. 1220021-37-3

5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine

Cat. No. B1395164
CAS RN: 1220021-37-3
M. Wt: 268.38 g/mol
InChI Key: WZZSJDMAVNHRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine, also known as 5-methyl-2-piperidin-1-yl-2-methylsulfonyl-phenylamine or 5-MPMP, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 5-MPMP is a powerful amine-based ligand that has been used in a variety of research applications, including protein purification, enzyme inhibition, and drug design. It is also used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Cardiovascular Impact

The compound has shown to interact with cardiovascular functions, particularly mediating hypotension in rats. The mechanism involves complex interactions with 5-HT1B/1D and 5-HT7 receptors. Notably, it is suggested that in addition to 5-HT7 receptors, 5-HT1B/1D receptors may also mediate hypotension in rats (Terrón et al., 2007).

Modulation of Receptor Activity

The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines is considered a strategic approach for designing selective 5-HT7 receptor ligands or multifunctional agents. This strategy is aimed at extending a polypharmacological approach to the treatment of complex diseases, providing insights into the compound's potential for modulating receptor activity and contributing to therapeutic effects (Canale et al., 2016).

Therapeutic Potential in CNS Disorders

The compound's affinity for serotonin (5-HT) receptor subtypes, particularly 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, and 5-HT4, suggests its potential role in modulating the inhibitory effects of serotonin. These interactions are crucial in understanding the compound's therapeutic potential in treating central nervous system (CNS) disorders, especially concerning its impact on nociceptive transmission at the spinal level (Liu et al., 2007).

properties

IUPAC Name

5-(2-methylpiperidin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-5-3-4-8-15(10)11-6-7-13(12(14)9-11)18(2,16)17/h6-7,9-10H,3-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZSJDMAVNHRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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